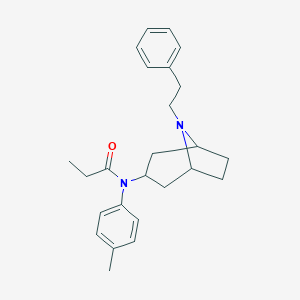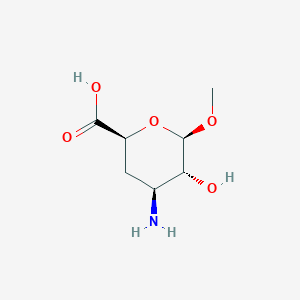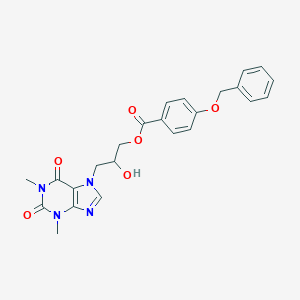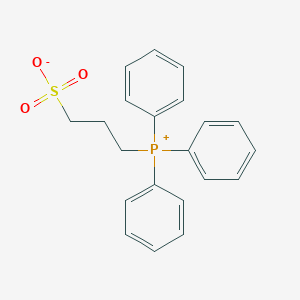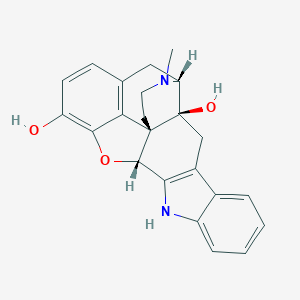
Oxymorphindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxymorphindole is a selective δ-opioid receptor agonist that has been synthesized and studied for its potential analgesic properties. It was designed under the message-address concept, originating from the message site of the δ-opioid receptor-selective antagonist NTI . This compound has shown promise in providing analgesia with reduced side effects compared to traditional opioids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxymorphindole involves the transformation of the 17-nitrogen substituent from cyclopropylmethyl to methyl . Various methods have been reported for the synthesis of indole derivatives, which are prevalent moieties in this compound. These methods include classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis of indole derivatives generally involves the use of aqueous titanium(III) chloride solution at ambient temperature to give indoles via a formal reductive C(sp2)–H amination reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Oxymorphindole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include titanium(III) chloride, which is used in the reduction of o-nitrostyrenes to form indoles . Other reagents and conditions depend on the specific synthetic route being employed.
Major Products Formed
The major products formed from the reactions involving this compound are typically indole derivatives, which are crucial for the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Oxymorphindole exerts its effects by selectively binding to δ-opioid receptors. This binding leads to the activation of G protein-coupled receptor pathways, resulting in analgesic effects . The compound’s mechanism of action involves the modulation of nociceptive signals in the peripheral and central nervous systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to oxymorphindole include other δ-opioid receptor agonists and indole derivatives. Some examples are:
Uniqueness
This compound is unique in its selective action on δ-opioid receptors, which allows it to provide analgesia with potentially fewer side effects compared to traditional opioids like morphine . Its combination with loperamide has shown increased potency and reduced risks for dangerous side effects .
Eigenschaften
CAS-Nummer |
111469-88-6 |
|---|---|
Molekularformel |
C23H22N2O3 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(1S,2S,13R,21R)-22-methyl-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C23H22N2O3/c1-25-9-8-22-18-12-6-7-16(26)20(18)28-21(22)19-14(11-23(22,27)17(25)10-12)13-4-2-3-5-15(13)24-19/h2-7,17,21,24,26-27H,8-11H2,1H3/t17-,21+,22+,23-/m1/s1 |
InChI-Schlüssel |
YQNZUKAKYJMEFE-LMDOGRNLSA-N |
SMILES |
CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4C5=C(C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |
Kanonische SMILES |
CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |
Synonyme |
oxymorphindole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








